![molecular formula C5H9BrO2 B1295228 Isopropyl bromoacetate CAS No. 29921-57-1](/img/structure/B1295228.png)
Isopropyl bromoacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of reagents that can introduce isopropyl groups or bromine atoms into molecules. For instance, the synthesis of 2-Isopropyl-2,3-dimethyl-butyric acid involves the use of a Grignard reagent of bromomethane (MeMgBr), which suggests that bromine-containing reagents are useful in introducing bromine into organic compounds . This information can be extrapolated to the synthesis of isopropyl bromoacetate, where a bromine atom could be introduced into an acetate precursor using similar methodologies.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can vary significantly. For example, 8-bromo-2',3'-O-isopropylideneadenosine exhibits two forms with different conformations and hydrogen bonding patterns . This indicates that the presence of bromine and isopropyl groups can influence the overall conformation and intramolecular interactions of a molecule. Such insights are valuable when considering the molecular structure of this compound and how it might behave in different environments.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound, but they do provide examples of how bromine-containing compounds can participate in chemical reactions. For instance, 2-bromo-6-isocyanopyridine is highlighted as a convertible isocyanide that can be used in multicomponent chemistry, demonstrating the versatility of bromine-containing reagents in synthetic applications . This suggests that this compound could also be a versatile reagent in various chemical reactions, particularly those requiring the transfer of a bromine atom or an isopropyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. The stability and reactivity of such compounds are influenced by the presence of bromine and isopropyl groups. For example, the stability and synthetic efficiency of 2-bromo-6-isocyanopyridine are noted, which could imply that this compound may also exhibit stability under certain conditions and be efficient in synthetic applications . Additionally, the structural confirmation of 2-Isopropyl-2,3-dimethyl-butyric acid using NMR, IR, and GC-MS indicates that these techniques are useful for characterizing the physical and chemical properties of isopropyl-containing compounds .
Scientific Research Applications
Transesterification Agent in Organic Synthesis
Isopropyl bromoacetate has been demonstrated to be a versatile reagent in organic synthesis. For example, it is used in transesterification reactions, showcasing chemoselectivity in the treatment of isoxazoles with alkyl bromoacetate–Zn in tetrahydrofuran (THF) at reflux. This process is significant in organic chemistry for synthesizing various compounds (Coşkun & Er, 2003).
Synthesis of Polymer Materials
Another application involves the synthesis of novel isopropyl esters used in copolymerization processes with vinyl benzene. This process leads to the formation of various copolymers with unique properties, illustrating the compound's utility in materials science and polymer chemistry (Kharas et al., 2020).
Enabling Chiral Synthesis
This compound is also used in stereospecific introduction of chirality in organic compounds. For example, bromoacetals derived from certain hexofuranoses undergo radical cyclization, allowing the introduction of chiralities at specific sites. This is particularly useful in the synthesis of chiral drugs and molecules (Rao et al., 1990).
Safe Manufacturing Process Development
In the context of industrial processes, this compound plays a role in the development of safe manufacturing routes for complex chemicals. Its use in multi-step processes avoids hazardous intermediates and minimizes risks, exemplifying its importance in process chemistry (Karlsson et al., 2017).
Applications in Chromatography
This compound-modified silica particles are used as a chiral stationary phase in high-performance liquid chromatography (HPLC). This application demonstrates its role in analytical chemistry, particularly in the separation of aromatic and chiral isomers (Chelvi et al., 2010).
Safety and Hazards
Isopropyl bromoacetate is classified as a hazardous substance. It can cause severe skin burns and eye damage . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical attention immediately . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this substance .
properties
IUPAC Name |
propan-2-yl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLEWKPXYZHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067529 | |
Record name | Isopropyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29921-57-1 | |
Record name | Isopropyl bromoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29921-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isopropyl bromoacetate in the synthesis of diethyl diisopropyl carboxylate, and what makes it suitable for this application?
A1: this compound acts as an alkylating agent in the synthesis of diethyl diisopropyl carboxylate. [] The research paper describes a one-step reaction where it reacts with diethyl malonate in the presence of a strong base and a catalyst. The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution by the diethyl malonate anion. This reaction leads to the formation of the desired diethyl diisopropyl carboxylate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.